molecular formula C16H19BO2S B6341996 4-Phenylthiophene-2-boronic acid pinacol ester CAS No. 960116-25-0

4-Phenylthiophene-2-boronic acid pinacol ester

Cat. No. B6341996
CAS RN: 960116-25-0
M. Wt: 286.2 g/mol
InChI Key: YOEQUOGEMIDLFK-UHFFFAOYSA-N
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Description

4-Phenylthiophene-2-boronic acid pinacol ester is a boronic acid that has been widely used in scientific research for both its physical and chemical properties, as well as its potential applications in various fields of research and industry. It is a highly valuable building block in organic synthesis .


Molecular Structure Analysis

The empirical formula of 4-Phenylthiophene-2-boronic acid pinacol ester is C10H15BO2S. Its molecular weight is 210.10 .


Chemical Reactions Analysis

Pinacol boronic esters, including 4-Phenylthiophene-2-boronic acid pinacol ester, are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Phenylthiophene-2-boronic acid pinacol ester include a molecular weight of 286.2 g/mol. More specific properties such as melting point or solubility were not found in the search results.

Scientific Research Applications

Mechanism of Action

Target of Action

4-Phenylthiophene-2-boronic acid pinacol ester, also known as a boronate ester, is primarily used in metal-catalyzed carbon-carbon bond formation reactions . The primary targets of this compound are the carbon atoms in the molecules that it interacts with. The role of these targets is to form new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki–Miyaura reaction . This reaction involves the coupling of an organoboron compound (like our boronate ester) with a halide or pseudo-halide using a palladium catalyst . The boronate ester donates a carbon group to the palladium catalyst, which then transfers it to the halide or pseudo-halide . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura reaction is a key pathway affected by the action of 4-Phenylthiophene-2-boronic acid pinacol ester . This reaction is a type of cross-coupling reaction, which is a fundamental process in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide variety of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

The pharmacokinetics of 4-Phenylthiophene-2-boronic acid pinacol ester are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .

Result of Action

The primary result of the action of 4-Phenylthiophene-2-boronic acid pinacol ester is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific reactants used in the Suzuki–Miyaura reaction . The molecular and cellular effects of the compound’s action would therefore depend on the nature of these products .

Action Environment

The action, efficacy, and stability of 4-Phenylthiophene-2-boronic acid pinacol ester are influenced by several environmental factors. As mentioned earlier, the compound is susceptible to hydrolysis, particularly at physiological pH . This suggests that its stability and efficacy may be reduced in aqueous environments . Additionally, the Suzuki–Miyaura reaction requires a palladium catalyst , so the presence and availability of this catalyst in the environment would also influence the compound’s action.

Safety and Hazards

While specific safety and hazard information for 4-Phenylthiophene-2-boronic acid pinacol ester was not found, similar compounds such as other boronic esters have been classified as causing eye irritation, skin irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions of research involving 4-Phenylthiophene-2-boronic acid pinacol ester could involve further development of protocols for its use in organic synthesis, particularly in the area of protodeboronation . Additionally, due to its reactivity, it could be used in the development of new chemical reactions .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-phenylthiophen-2-yl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO2S/c1-15(2)16(3,4)19-17(18-15)14-10-13(11-20-14)12-8-6-5-7-9-12/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEQUOGEMIDLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(4-phenylthiophen-2-yl)-1,3,2-dioxaborolane

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